Pyridinium, 4-phenyl-1-(phenylmethyl)-, chloride
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Overview
Description
Pyridinium, 4-phenyl-1-(phenylmethyl)-, chloride is a quaternary ammonium compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The structure of this compound features a pyridinium ring substituted with a phenyl group at the 4-position and a benzyl group at the 1-position, with chloride as the counterion.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyridinium, 4-phenyl-1-(phenylmethyl)-, chloride typically involves the quaternization of 4-phenylpyridine with benzyl chloride. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction can be represented as follows:
4-phenylpyridine+benzyl chloride→pyridinium, 4-phenyl-1-(phenylmethyl)-, chloride
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Pyridinium, 4-phenyl-1-(phenylmethyl)-, chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridinium N-oxide derivatives.
Reduction: Reduction reactions can convert the pyridinium ring to a piperidine ring.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Pyridinium N-oxide derivatives.
Reduction: Piperidine derivatives.
Substitution: Benzyl-substituted pyridinium derivatives.
Scientific Research Applications
Pyridinium, 4-phenyl-1-(phenylmethyl)-, chloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organic compounds and as a catalyst in certain reactions.
Biology: The compound exhibits antimicrobial properties and is used in the development of antibacterial agents.
Industry: The compound is used in the production of ionic liquids and as a phase transfer catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of pyridinium, 4-phenyl-1-(phenylmethyl)-, chloride involves its interaction with cellular membranes and proteins. The compound can disrupt the integrity of bacterial cell membranes, leading to cell lysis and death. It can also inhibit certain enzymes and interfere with cellular processes, contributing to its antimicrobial and anticancer activities.
Comparison with Similar Compounds
Pyridinium, 4-phenyl-1-(2-phenylallyl)-, bromide: Exhibits strong antibacterial activity.
Tetrazolo[1,5-a]pyridine derivatives: Known for their antimicrobial activities.
Thienopyridine derivatives: Also exhibit antimicrobial properties.
Uniqueness: Pyridinium, 4-phenyl-1-(phenylmethyl)-, chloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
26942-26-7 |
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Molecular Formula |
C18H16ClN |
Molecular Weight |
281.8 g/mol |
IUPAC Name |
1-benzyl-4-phenylpyridin-1-ium;chloride |
InChI |
InChI=1S/C18H16N.ClH/c1-3-7-16(8-4-1)15-19-13-11-18(12-14-19)17-9-5-2-6-10-17;/h1-14H,15H2;1H/q+1;/p-1 |
InChI Key |
BWXBOHMYQPSHJC-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C[N+]2=CC=C(C=C2)C3=CC=CC=C3.[Cl-] |
Origin of Product |
United States |
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